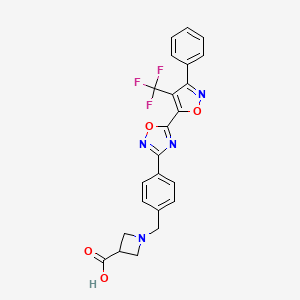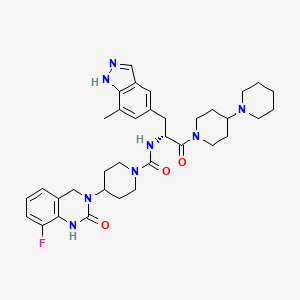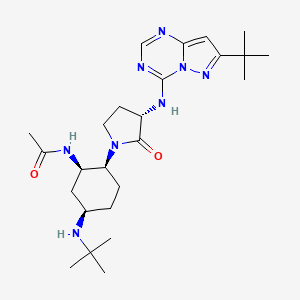![molecular formula C24H30N8O B606318 N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine CAS No. 1578245-44-9](/img/structure/B606318.png)
N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine
Descripción general
Descripción
This compound is a pyrido[3,4-d]pyrimidine monopolar spindle 1 (MPS1) inhibitor . It has been identified as a Phase 1 clinical candidate with the name BOS172722 . The introduction of a methyl group curbs its metabolism .
Synthesis Analysis
The synthesis of this compound involves the formylation of anilines . A solution of aniline in formic acid was heated to 100 °C for 1.5 hours . The reaction mixture was then concentrated in vacuo .Aplicaciones Científicas De Investigación
Cancer Therapy: Mitotic Inhibition
BOS-172722 functions as a second-generation antimitotic agent . It targets the mitotic checkpoint to prevent cancer cells from completing cell division, thereby inducing cell death. This compound has shown promise in preclinical studies for its ability to inhibit the Mps1 kinase with an IC50 of 11 nM, suggesting potent inhibitory effects on cancer cell proliferation .
Combination Therapy: Synergistic Effects
In combination with Paclitaxel , a well-known chemotherapy drug, BOS-172722 has demonstrated synergistic effects in treating triple-negative breast cancer (TNBC) cell lines . This suggests that BOS-172722 could enhance the efficacy of existing chemotherapy agents, potentially leading to more effective cancer treatment protocols .
Clinical Trials: Safety and Efficacy
BOS-172722 has been evaluated in clinical trials to assess its safety and tolerability as a monotherapy and in combination with Paclitaxel for advanced nonhaematologic malignancies . These studies aim to establish the maximum tolerated dose and the recommended Phase 2 dose, which are critical steps in the development of new cancer therapies .
Targeted Therapy: Spindle Assembly Checkpoint
The compound’s role in targeting the spindle assembly checkpoint (SAC) kinase MPS1 makes it a valuable tool for studying the SAC’s role in cell division and its potential as a therapeutic target . By inhibiting MPS1, BOS-172722 can induce sensitization to death in highly proliferative cancer cell lines, particularly TNBC .
Drug Development: Antimitotic Strategies
BOS-172722 contributes to the development of novel antimitotic strategies. By offering an alternative to classical microtubule-targeting agents, it opens up new avenues for drug development aimed at overcoming resistance and toxicity issues associated with current treatments .
Research Tool: Cell Cycle Analysis
As a potent inhibitor of Mps1, BOS-172722 serves as a research tool for scientists studying the cell cycle. It allows for the exploration of the mitotic checkpoint’s intricacies and the identification of other potential drug targets within the cell cycle regulation pathways .
Pharmacological Studies: Dose Optimization
The ongoing pharmacological studies involving BOS-172722 are crucial for determining the optimal dosing schedules and combinations with other drugs. These studies help in understanding the pharmacodynamics and pharmacokinetics of the compound, which are essential for its successful application in therapy .
Molecular Biology: Kinase Inhibition
BOS-172722’s ability to selectively inhibit the MPS1 kinase provides a model for studying kinase inhibition at the molecular level. This can lead to insights into the design of more selective and potent kinase inhibitors for various therapeutic applications .
Mecanismo De Acción
Target of Action
BOS-172722 is a novel and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase . Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors . It plays a crucial role in the alignment of chromosomes in cancer cells .
Mode of Action
BOS-172722 binds to Mps1, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors .
Biochemical Pathways
Mps1 acts during mitosis (cell division) and plays a pivotal role in the spindle assembly checkpoint (SAC), which monitors the correct bipolar attachment and tension of microtubules . Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur . The inhibition of Mps1 by BOS-172722 compromises this checkpoint, leading to increased chromosome missegregation errors .
Pharmacokinetics
It is known that bos-172722 is orally bioavailable .
Result of Action
The inhibition of Mps1 by BOS-172722 leads to accelerated cell division with increased missegregation errors, ultimately reducing the viability of malignant cells . In highly proliferative triple-negative breast cancer (TNBC) cell lines with compromised SAC activity, BOS-172722 treatment alone induces significant sensitization to death .
Action Environment
The efficacy of BOS-172722 can be influenced by the tumor environment. For instance, it has shown strong synergistic effects in combination with Paclitaxel in TNBC cell lines . In in vivo pharmacodynamic experiments, BOS-172722 potently inhibits the SAC induced by Paclitaxel in human tumor xenograft models of TNBC .
Propiedades
IUPAC Name |
8-N-(2,2-dimethylpropyl)-2-N-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-7-33-19-11-16(22-31-27-14-32(22)6)8-9-18(19)29-23-25-12-17-10-15(2)28-21(20(17)30-23)26-13-24(3,4)5/h8-12,14H,7,13H2,1-6H3,(H,26,28)(H,25,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWLRDAOCLITOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors. It acts during mitosis (cell division) and plays a crucial role in the alignment of chromosomes in cancer cells. Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur. BOS172722 binds to Mps1, inhibiting its regulatory checkpoint activities. This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells. | |
| Record name | BOS172722 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine | |
CAS RN |
1578245-44-9 | |
| Record name | BOS172722 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q & A
Q1: What is the mechanism of action of BOS172722 and how does this impact cancer cells?
A: BOS172722 (N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine) is a highly selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. [, ] This kinase plays a crucial role in the spindle assembly checkpoint (SAC), a critical regulatory mechanism during mitosis. The SAC ensures proper chromosome segregation by delaying cell cycle progression until all chromosomes are correctly attached to the mitotic spindle. By inhibiting MPS1, BOS172722 disrupts the SAC, leading to premature mitotic exit and ultimately, cell death. [, ] This effect is particularly pronounced in rapidly dividing cells like those found in triple-negative breast cancer (TNBC). []
Q2: Why is BOS172722 considered a promising therapeutic agent for TNBC?
A: Preclinical studies have demonstrated that BOS172722 exhibits significant antitumor activity against TNBC, both alone and in combination with the chemotherapeutic agent paclitaxel. [] TNBC cells often display a heightened sensitivity to MPS1 inhibition due to their high proliferation rate and potential for compromised spindle assembly checkpoint activity. [] Furthermore, BOS172722 synergizes with paclitaxel by abrogating the mitotic delay induced by the latter, leading to increased chromosomal segregation defects and enhanced cell death. []
Q3: What are the key structural features of BOS172722 and how do they contribute to its properties?
A: The development of BOS172722 highlighted the importance of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core for improving metabolic stability. [] Early analogs without this methyl group suffered from rapid turnover in human liver microsomes. This modification likely disrupts the recognition of the compound by metabolic enzymes, leading to improved pharmacokinetic properties. []
Q4: Has BOS172722 shown efficacy in in vivo models of cancer?
A: Yes, BOS172722 has demonstrated promising antitumor activity in various in vivo models of TNBC. In preclinical studies, the compound effectively inhibited the spindle assembly checkpoint in human tumor xenografts, as evidenced by reduced phosphorylation of histone H3 and the MPS1 substrate KNL1. [] Importantly, combination therapy with BOS172722 and paclitaxel resulted in significant tumor regression in multiple TNBC models, including patient-derived xenografts and models of systemic metastasis. [] These findings underscore the potential of BOS172722 as a therapeutic strategy for TNBC.
Q5: Are there any known biomarkers that could predict response to BOS172722 treatment?
A: Emerging research suggests that BID (BH3 interacting-domain death agonist) upregulation might be associated with increased sensitivity to MPS1 inhibitors, including BOS172722. [] Studies have shown that cell lines and patient-derived cells with high BID expression exhibit increased susceptibility to BOS172722-induced cell death. [] This sensitivity appears to be mediated by the PIDDosome, a protein complex involved in caspase-2 activation and apoptosis. [] Further investigation is warranted to validate BID as a predictive biomarker for BOS172722 efficacy in clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)




![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)

![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)


![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)